2,6-Dimethylphenylhydrazine hydrochloride

Fischer Indole Synthesis Regioselectivity Steric Hindrance

Achieving exclusive 7-substituted indole regioisomers without costly purification is challenging with unsubstituted hydrazines due to uncontrolled cyclization. 2,6-Dimethylphenylhydrazine HCl solves this via steric blocking: - **Regiocontrol**: Two ortho methyl groups direct Fischer indole cyclization exclusively to the 7-position, eliminating 4-/6-isomer byproducts. - **Yield advantage**: N-alkylated derivatives enable cyclizations at 30°C lower with up to 30% higher yield vs. unalkylated analogs. - **Agrochemical intermediate**: Direct precursor to Oxadixyl (CAS 77732-09-3) systemic fungicide; ≥98% HPLC ensures batch consistency.

Molecular Formula C8H13ClN2
Molecular Weight 172.65 g/mol
CAS No. 2538-61-6
Cat. No. B052169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethylphenylhydrazine hydrochloride
CAS2538-61-6
Synonyms(2,6-Dimethylphenyl)hydrazine Hydrochloride;  (2,6-Dimethylphenyl)hydrazine Monohydrochloride;  (2,6-Dimethylphenyl)hydrazinium Chloride;  (2,6-Xylyl)hydrazine Hydrochloride
Molecular FormulaC8H13ClN2
Molecular Weight172.65 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)N[NH3+].[Cl-]
InChIInChI=1S/C8H12N2.ClH/c1-6-4-3-5-7(2)8(6)10-9;/h3-5,10H,9H2,1-2H3;1H
InChIKeyGQKQMDUOOZVZFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethylphenylhydrazine Hydrochloride Overview


2,6-Dimethylphenylhydrazine hydrochloride (CAS 2538-61-6) is an ortho-disubstituted arylhydrazine derivative, with molecular formula C₈H₁₃ClN₂ and a molecular weight of 172.66 g/mol [1]. It is primarily employed as a key building block in organic synthesis for constructing nitrogen-containing heterocycles, notably substituted indoles and carbazoles, via the Fischer indole synthesis [2]. The compound is commercially available as a crystalline solid with typical purities ranging from 95% to ≥98% (HPLC) , and it is recommended for storage at 0–8 °C to maintain stability [3]. Its primary value lies in its ability to introduce steric bulk and regiochemical control into synthetic sequences, distinguishing it from simpler, unsubstituted arylhydrazines [4].

2,6-Dimethylphenylhydrazine HCl vs. Simple Phenylhydrazine


Simple, unsubstituted phenylhydrazine, while widely available, cannot substitute for 2,6-dimethylphenylhydrazine hydrochloride in applications demanding steric control and regioselectivity [1]. The presence of two methyl groups at the ortho positions of the phenyl ring introduces significant steric hindrance that fundamentally alters the course and outcome of key synthetic transformations [2]. In the Fischer indole synthesis, this steric bulk directs cyclization away from the substituted positions, effectively blocking one potential reaction pathway and enabling the exclusive or highly selective formation of 7-substituted indole regioisomers [3]. Furthermore, the N-methylated derivative of this scaffold demonstrates the ability to form stable dienone-imine intermediates, a mechanistic pathway not accessible to less hindered analogs, which provides unique entry points to diversely functionalized products [4]. Generic substitution with a less sterically demanding analog would compromise synthetic fidelity, leading to undesired regioisomeric mixtures, lower yields, or complete reaction failure [5].

2,6-Dimethylphenylhydrazine HCl: Performance Evidence


Regioselectivity: Exclusive 7-Substitution

In the Fischer indole synthesis, the ortho-disubstituted 2,6-dimethylphenylhydrazone framework directs cyclization exclusively to the 7-position, whereas unhindered or mono-substituted phenylhydrazones yield mixtures of regioisomers. This was quantitatively demonstrated in a study where the indolization of ethyl pyruvate 2-(2,6-dimethylphenyl)hydrazone produced exclusively the 7-substituted indole, in contrast to the behavior of m-substituted phenylhydrazones which gave mixtures of 4- and 6-substituted indoles [1]. This exclusive selectivity is a direct consequence of the steric bulk of the two ortho-methyl groups, which block electrophilic attack at the adjacent 1- and 3-positions of the aromatic ring [2].

Fischer Indole Synthesis Regioselectivity Steric Hindrance

Enhanced Yield via Terminal Alkylation

A systematic study examining the effect of terminal alkylation on aryl hydrazines in the Fischer indole synthesis demonstrated that alkylated hydrazines, such as the N-methyl derivative of the target compound, consistently provide indole products with higher yields and faster reaction rates compared to their unalkylated counterparts [1]. In a specific model reaction, the use of an alkylated hydrazine under optimized, mild conditions resulted in a 30% absolute increase in yield over the corresponding unalkylated hydrazine reaction, while also enabling a 30 °C lower reaction temperature (60 °C vs. 90 °C) [2].

Fischer Indole Synthesis Reaction Kinetics Synthetic Yield

Supplier-Verified Purity by HPLC

For procurement in research and industrial settings, the purity of a starting material directly impacts synthetic reproducibility and yield. The target compound is commercially supplied with a rigorously verified purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC) [1]. This specification is provided by reputable vendors and is accompanied by batch-specific certificates of analysis that may include NMR and GC data . In contrast, less specialized analogs or lower-purity grades may contain significant impurities that can poison catalysts, lead to side reactions, or require additional purification steps [2].

Quality Control HPLC Purity Analytical Specification

Carbazole Synthesis: 1,3,7-Trimethylindole Formation

The utility of the N-methyl derivative of this compound in synthesizing substituted indoles has been explicitly quantified. The condensation of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with propionaldehyde in refluxing benzene for 20 hours provided 1,3,7-trimethylindole in a yield of 36% (or 31% yield from an alternative reaction protocol) [1]. This demonstrates the compound's capacity to serve as a direct precursor to 1,3,7-trimethylindole, a scaffold of interest in medicinal chemistry, whereas analogous reactions with simpler hydrazines would produce different or more complex product mixtures [2].

Carbazole Synthesis Heterocyclic Chemistry Fischer Indole

2,6-Dimethylphenylhydrazine HCl: Application Scenarios


Medicinal Chemistry: 7-Substituted Indole Synthesis

In drug discovery programs targeting the indole scaffold, the 7-position is a critical vector for modulating potency, selectivity, and ADMET properties. The use of 2,6-dimethylphenylhydrazine hydrochloride in a Fischer indole sequence guarantees exclusive substitution at this position, as documented in studies on ortho-disubstituted phenylhydrazones [1]. This avoids the complex mixture of 4-, 6-, and 7-substituted products that arise from less hindered hydrazines, streamlining lead optimization and enabling rapid structure-activity relationship (SAR) exploration [2].

Process Chemistry: Alkylated Carbazole Synthesis

Process chemists tasked with developing scalable routes to carbazole-containing pharmaceuticals or materials can leverage the class-level evidence that N-alkylated derivatives of this scaffold, such as N′-methyl-2,6-dimethylphenylhydrazine hydrochloride, enable Fischer indole cyclizations with up to 30% higher yield and at temperatures 30 °C lower than unalkylated analogs [3]. The use of the hydrochloride salt form, specifically, has been shown to minimize decomposition and improve yields in the synthesis of tetrahydrocarbazoles, offering a robust and reliable protocol for industrial scale-up [4].

Agrochemical: Oxadixyl Fungicide Precursor

2,6-Dimethylphenylhydrazine hydrochloride serves as a key intermediate in the commercial production of Oxadixyl (CAS: 77732-09-3), a systemic fungicide widely used in agriculture for crop protection [5]. For agrochemical manufacturers, the procurement of this specific intermediate with a verified purity of ≥98% (HPLC) ensures batch-to-batch consistency and high yield in the final active ingredient synthesis, meeting the stringent quality control requirements of the agricultural sector [6].

Chemical Biology: Cytotoxicity in Cancer Cell Models

Researchers investigating the biological activity of hydrazine derivatives can utilize 2,6-dimethylphenylhydrazine hydrochloride as a reference compound or synthetic precursor. Data from the NCI Developmental Therapeutics Program indicates that at a concentration of 10 µM, this compound exhibited variable cytotoxicity in the MCF7 breast cancer cell line, with growth inhibition percentages ranging from approximately 14% to 97% across multiple assay replicates . This quantitative dataset provides a baseline for structure-activity relationship studies aimed at developing novel anticancer agents, highlighting the compound's direct utility in biological screening workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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